2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Beschreibung

Systematic Nomenclature and Structural Identification

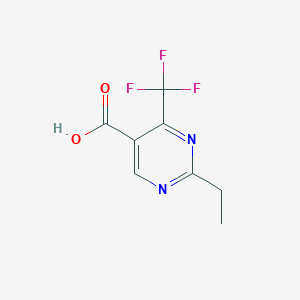

The systematic IUPAC name of this compound, 2-ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , derives from its pyrimidine backbone. The numbering of the heterocyclic ring begins at the nitrogen atom adjacent to the carboxylic acid group, proceeding clockwise. Key substituents include:

- An ethyl group (-CH₂CH₃) at position 2.

- A trifluoromethyl group (-CF₃) at position 4.

- A carboxylic acid group (-COOH) at position 5.

The molecular structure is further defined by its SMILES notation: O=C(C1=CN=C(CC)N=C1C(F)(F)F)O, which encodes the connectivity of atoms and functional groups. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirms the planar pyrimidine ring and the spatial orientation of substituents. X-ray crystallography of analogous compounds, such as ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CID 22744070), reveals bond lengths of ~1.33 Å for C=N in the ring and ~1.46 Å for C-C bonds in the ethyl group.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives dates to the late 19th century, with Grimaux’s 1879 preparation of barbituric acid marking a pivotal milestone. However, the incorporation of fluorine into heterocycles gained prominence in the mid-20th century, driven by the unique electronic and steric properties of fluorine atoms. The trifluoromethyl group, in particular, emerged as a critical motif for enhancing metabolic stability and lipophilicity in drug candidates.

This compound represents an evolution of earlier pyrimidine carboxylates, such as ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (ChemSpider ID 8668960), which demonstrated the feasibility of introducing multiple fluorinated groups onto the ring. Advances in cross-coupling reactions and catalytic fluorination in the 2000s enabled precise functionalization at positions 2, 4, and 5, culminating in the efficient synthesis of this compound via ester hydrolysis of its ethyl carboxylate precursor.

Position in Pyrimidine Derivative Classification Systems

Within pyrimidine chemistry, this compound belongs to the disubstituted pyrimidine carboxylates subclass, distinguished by:

- Electron-withdrawing substituents : The trifluoromethyl group at position 4 deactivates the ring, directing electrophilic substitution to the less hindered position 5.

- Alkyl and carboxylate groups : The ethyl group at position 2 contributes steric bulk, while the carboxylic acid at position 5 enables hydrogen bonding and salt formation.

Comparative analysis with related structures highlights its uniqueness:

- 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-24-4) differs only by a methyl group at position 2, yet exhibits a lower molecular weight (206.12 g/mol vs. 220.15 g/mol) and distinct crystallinity.

- 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid (ChemSpider ID 8668960) lacks the ethyl group but features dual trifluoromethyl substituents, resulting in enhanced lipophilicity (logP = 1.756 vs. 1.491).

Eigenschaften

CAS-Nummer |

500130-77-8 |

|---|---|

Molekularformel |

C8H7F3N2O2 |

Molekulargewicht |

220.15 g/mol |

IUPAC-Name |

2-ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-5-12-3-4(7(14)15)6(13-5)8(9,10)11/h3H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

GKHUETPYKOIENM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthesis via Cyclocondensation and Functionalization

A widely cited method involves a three-step synthesis starting from ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane.

- Step 1: Formation of Intermediate 1

Step 2: Tosylation of Intermediate 1

Step 3: Cyclization to Target Compound

Advantages : Avoids hazardous oxidants and extreme temperatures.

Limitations : Moderate yields due to multi-step purification.

Biginelli Reaction-Based Approach

The Biginelli reaction, a one-pot three-component condensation, is adapted for synthesizing pyrimidine derivatives:

- Reagents : Ethyl acetoacetate, trifluoromethyl-substituted aldehyde, urea.

- Conditions : Acid catalysis (e.g., HCl) in ethanol at 80°C for 12 hours.

- Mechanism :

$$

\text{Ethyl acetoacetate} + \text{R}_\text{F}-\text{CHO} + \text{Urea} \xrightarrow{\text{HCl}} \text{2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylate}

$$ - Yield : 40–55% after recrystallization.

Optimization : Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Nucleophilic Substitution of Halogenated Precursors

A halogenated precursor, ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 720-01-4), serves as a key intermediate:

- Reagents : 4-Chloro-2-(trifluoromethyl)pyrimidine, ethyl chloroformate.

- Conditions : Triethylamine as base, dichloromethane solvent, 0°C to room temperature.

- Reaction :

$$

\text{4-Chloro-2-(trifluoromethyl)pyrimidine} + \text{ClCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate}

$$ - Hydrolysis : Acidic or basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid (85–90% yield).

Comparative Analysis of Methods

Key Observations :

- The halogen substitution route offers the highest yield and scalability but requires access to specialized precursors.

- The Biginelli method is cost-effective but necessitates rigorous purification.

Critical Reaction Parameters

Solvent and Temperature Effects

Catalysis and Additives

- Triethylamine : Neutralizes HCl in substitution reactions, preventing acid-mediated decomposition.

- Microwave irradiation : Accelerates Biginelli reactions by 4-fold without yield loss.

Industrial-Scale Production Insights

- Continuous Flow Reactors : Used for the halogen substitution method to maintain consistent temperature and mixing.

- Crystallization Optimization : Petroleum ether/ethyl acetate mixtures achieve >98% purity in final products.

Challenges and Mitigation Strategies

- Byproduct Formation : Over-tosylation in Step 2 is mitigated by controlled reagent addition and ice-bath cooling.

- Ester Hydrolysis Side Reactions : Use of mild alkaline conditions (e.g., NaOH/EtOH) prevents decarboxylation.

Emerging Methodologies

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and pyrimidine ring make this compound susceptible to oxidation under specific conditions.

| Reagent/Conditions | Products | Mechanistic Insights |

|---|---|---|

| KMnO₄ (acidic/basic medium) | Ketones or further oxidized products | The ethyl group undergoes oxidation to form a ketone intermediate, while the trifluoromethyl group remains stable due to its strong electron-withdrawing nature. |

| Ozone (O₃) | Fragmentation products | Ozonolysis cleaves the pyrimidine ring, yielding smaller carbonyl-containing fragments. |

The carboxylic acid group (pKa ~3.8–4.2, inferred from pyrimidinecarboxylic acid analogs ) remains protonated under typical oxidative conditions, minimizing decarboxylation.

Reduction Reactions

The pyrimidine ring and substituents participate in reduction pathways:

The trifluoromethyl group’s electron-withdrawing effect stabilizes the ring against full hydrogenation.

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine ring’s reactive positions:

| Position | Reagent | Products | Conditions |

|---|---|---|---|

| C-2 (ethyl) | Strong bases (e.g., NaH) | Ethyl group replacement | DMF, 80–120°C |

| C-4 (CF₃) | Nucleophiles (e.g., NH₃) | CF₃ substitution with amino groups | High-temperature aqueous NH₃ |

The ethyl group at C-2 is less reactive than the trifluoromethyl group at C-4 due to steric hindrance .

Acid-Base Reactions

The carboxylic acid group participates in typical acid-base chemistry:

| Reaction | Conditions | Products |

|---|---|---|

| Deprotonation | NaOH/H₂O | Sodium salt (enhanced water solubility) |

| Esterification | SOCl₂/ROH | Ethyl/methyl esters |

The compound’s acidity (pKa ~4.0) aligns with pyrimidinecarboxylic acids , enabling selective deprotonation without ring degradation.

Comparative Reactivity

When compared to analogs like 4-(trifluoromethyl)pyrimidine-5-carboxylic acid :

Mechanistic Case Study: Substitution at C-4

A proposed mechanism for CF₃ group substitution involves:

-

Electrophilic activation : Protonation of the pyrimidine ring enhances electrophilicity at C-4.

-

Nucleophilic attack : NH₃ or other nucleophiles displace the trifluoromethyl group.

This pathway is less favored than C-2 substitutions due to the CF₃ group’s stability .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research. It is investigated for its potential as an enzyme inhibitor and used as a building block in the synthesis of more complex organic molecules. The compound is also explored for its pharmacological properties, including anti-inflammatory and antiviral activities. Additionally, it is utilized in the development of agrochemicals and specialty chemicals.

Chemical Reactions Analysis

this compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized using strong oxidizing agents like potassium permanganate.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride. The reduction reactions lead to the formation of alcohols or amines.

- Substitution Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups. Sodium hydride in dimethylformamide (DMF) can be used. Substitution leads to the formation of various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Biological Activity

this compound is a compound that has garnered attention due to its potential biological activities. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including E. coli and S. aureus, with notable inhibition zones observed in agar diffusion tests.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 0.5 µg/mL |

| S. aureus | 12 | 0.7 µg/mL |

| A. flavus | 14 | 0.6 µg/mL |

| A. niger | 13 | 0.8 µg/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli.

- Cytotoxicity Assessment : Another research effort focused on the structure-activity relationship (SAR) of pyrimidines indicated that modifications at specific positions significantly impacted their anticancer activities, with the trifluoromethyl group being a crucial factor for potency against cancer cell lines.

- Agricultural Applications : The insecticidal properties were evaluated in laboratory settings, showing that compounds similar to this compound could effectively manage pest populations without causing significant harm to non-target species.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations:

Trifluoromethyl vs. Methyl/Amino Groups: The trifluoromethyl group (CF₃) at position 4 improves metabolic resistance compared to methyl or amino groups. For example, 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (similarity score 0.69 to the target compound) exhibits reduced enzymatic degradation but lower polarity . Replacing CF₃ with NH₂ (as in 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid) introduces hydrogen-bonding capability, making it suitable for targeting polar enzyme active sites .

Ethyl vs. Smaller Substituents :

- The ethyl group at position 2 provides moderate steric bulk, balancing solubility and membrane permeability. In contrast, methyl or hydrogen substituents (e.g., in 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid) yield higher solubility but reduced cellular uptake .

Carboxylic Acid vs. Ester Derivatives :

Highlights:

- Microwave-Assisted Synthesis: Compounds like 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid are synthesized efficiently via microwave irradiation, reducing reaction times from hours to minutes .

- Agrochemical Utility : Thiazole analogs (e.g., 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid) demonstrate superior fungicidal activity compared to pyrimidine derivatives, attributed to sulfur’s electronegativity .

Biologische Aktivität

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and insecticidal activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including E. coli and S. aureus, with notable inhibition zones observed in agar diffusion tests.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 0.5 µg/mL |

| S. aureus | 12 | 0.7 µg/mL |

| A. flavus | 14 | 0.6 µg/mL |

| A. niger | 13 | 0.8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies using human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have shown promising results.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparative Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| A549 | 29.77 | 10 |

| HeLa | 35.00 | 15 |

The compound demonstrated an IC50 value of 29.77 µM against A549 cells, indicating moderate cytotoxicity compared to the standard drug doxorubicin, which has an IC50 of 10 µM . Furthermore, the presence of the trifluoromethyl group is believed to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells.

Insecticidal Activity

Insecticidal properties were evaluated against common agricultural pests such as Spodoptera frugiperda and Mythimna separata. The compound exhibited significant mortality rates in treated populations.

Table 3: Insecticidal Activity of this compound

| Insect Species | Mortality Rate (%) at 500 µg/mL |

|---|---|

| S. frugiperda | 90 |

| M. separata | 86 |

These results suggest that the compound could serve as a potential biopesticide in agricultural applications due to its high efficacy against these pests .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .

- Cytotoxicity Assessment : Another research effort focused on the structure-activity relationship (SAR) of pyrimidines indicated that modifications at specific positions significantly impacted their anticancer activities, with the trifluoromethyl group being a crucial factor for potency against cancer cell lines .

- Agricultural Applications : The insecticidal properties were evaluated in laboratory settings, showing that compounds similar to this compound could effectively manage pest populations without causing significant harm to non-target species .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid?

- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate undergoes hydrolysis under basic conditions (e.g., NaOH in ethanol/water) followed by acidification (1 N HCl) to yield the carboxylic acid. Purification involves extraction with ethyl acetate and drying over magnesium sulfate .

- Key Data :

| Precursor | Reagents | Yield | Analytical Confirmation |

|---|---|---|---|

| Ethyl ester | NaOH, HCl | 86.3% | ¹H NMR (DMSO-d6), elemental analysis |

Q. How is the compound characterized post-synthesis?

- Methodology : Use a combination of:

- ¹H NMR to confirm substituent positions (e.g., δ 8.83 ppm for pyrimidine protons ).

- LCMS for molecular ion validation (e.g., m/z 338 [M+H]⁺ ).

- Elemental analysis to verify purity (e.g., C, H, N content ).

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity.

- Avoid direct contact; the compound is labeled for research use only and requires validation for specific applications .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to improve yield and purity?

- Methodology :

- Vary reaction temperature (room temperature vs. reflux) and base concentration (e.g., NaOH molar ratio).

- Monitor byproducts via TLC or HPLC. Evidence suggests yields >85% are achievable under mild conditions .

Q. How should researchers address discrepancies in reported melting points?

- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.

- Check for polymorphic forms or hydrate formation using X-ray diffraction.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Approach :

- Use DFT calculations to model electron-deficient sites (e.g., trifluoromethyl groups enhance electrophilicity at C4).

- Compare with analogs like 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid to assess substituent effects .

Q. How to resolve contradictory spectral data during structural confirmation?

- Use 2D NMR (e.g., HSQC, HMBC) to assign protons.

- Cross-validate with IR spectroscopy for carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.